3,6-Dihydropyrrolo[2,3-c]carbazole
Description
Properties
IUPAC Name |
3,6-dihydropyrrolo[2,3-c]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-4-12-9(3-1)14-10-7-8-15-11(10)5-6-13(14)16-12/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEKSDGZMKKREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501186 | |
| Record name | 3,6-Dihydropyrrolo[2,3-c]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71349-23-0 | |
| Record name | 3,6-Dihydropyrrolo[2,3-c]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,6 Dihydropyrrolo 2,3 C Carbazole and Analogues
Retrosynthetic Analysis and Strategic Disconnections
The retrosynthetic analysis of the pyrrolo[2,3-c]carbazole core typically involves strategic disconnections that simplify the complex tetracyclic structure into more readily available building blocks. A common and effective strategy disconnects the molecule into two main fragments: a pyrrole (B145914) derivative and an indole (B1671886) derivative. researchgate.netrsc.org This approach is particularly advantageous as it allows for the modular synthesis of various analogues by modifying either the pyrrole or the indole precursor.
The key disconnection is often made at the C-C bond and the C-N bond that form the central pyrrole ring fused to the carbazole (B46965) system. This leads to precursors that can be coupled through various cross-coupling reactions. One of the most prominent strategies relies on a Suzuki cross-coupling reaction to connect the two heterocyclic fragments, followed by a cyclization step to form the final pyrrolo[2,3-c]carbazole skeleton. researchgate.netrsc.orgnih.gov
Table 1: Key Retrosynthetic Disconnections for Pyrrolo[2,3-c]carbazole
| Target Molecule | Key Disconnection Strategy | Precursor Fragments |
| Pyrrolo[2,3-c]carbazole | Suzuki cross-coupling followed by photochemical electrocyclization | Indole fragment and a Pyrrole boronic ester |
Key Synthetic Approaches
The construction of the 3,6-dihydropyrrolo[2,3-c]carbazole ring system is predominantly achieved through cyclization reactions, which can be induced either photochemically or through metal catalysis.
A powerful method for the synthesis of the pyrrolo[2,3-c]carbazole core involves a tandem sequence of a photochemical 6π-electrocyclization followed by an aromatization step. researchgate.netnih.gov This approach has been successfully applied to the synthesis of the common core of the dictyodendrins, a family of marine alkaloids. researchgate.netrsc.orgnih.gov
The synthesis commences with a Suzuki cross-coupling reaction between a suitable indole fragment and a pyrrole boronic ester. researchgate.net This reaction furnishes the precursor, a vinyl-substituted indole, which is primed for the subsequent photochemical step. The crucial 6π-electrocyclization is then carried out by irradiating the precursor with a medium-pressure mercury lamp in a suitable solvent like acetonitrile (B52724). researchgate.net Under photochemical conditions, a conjugated system with 6 π-electrons, such as a 1,3,5-hexatriene (B1211904) system, undergoes a conrotatory cyclization to form a six-membered ring. youtube.comlibretexts.org This pericyclic reaction is governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the symmetry of the highest occupied molecular orbital (HOMO) in the excited state. youtube.comyoutube.com
Following the electrocyclization, the resulting dihydrocarbazole intermediate is not isolated but is aromatized in situ to yield the stable pyrrolo[2,3-c]carbazole scaffold. The aromatization is typically achieved by the addition of a dehydrogenating agent, such as palladium on carbon (Pd/C) in the presence of an oxidant like nitrobenzene (B124822). researchgate.net The final product is obtained in moderate yields through this one-pot procedure. researchgate.net
Table 2: Example of Photochemical Electrocyclization for Pyrrolo[2,3-c]carbazole Synthesis
| Precursor Formation | Cyclization Conditions | Aromatization | Final Product | Yield | Reference |
| Suzuki coupling of an indole and a pyrrole boronic ester | Irradiation with a medium pressure Hg-lamp (125 W) in acetonitrile | Pd/C and nitrobenzene | Pyrrolo[2,3-c]carbazole | 25% | researchgate.net |
Transition metal catalysis offers a versatile and efficient platform for the synthesis of complex heterocyclic systems like pyrrolo[2,3-c]carbazoles. nih.gov Various metals, including palladium, gold, and ruthenium, have been employed to catalyze annulation and cascade cyclization reactions that lead to the desired carbazole core. nih.govrsc.orgmdpi.com These methods often proceed through the formation of multiple C-C and C-N bonds in a single operation, providing a high degree of atom economy and synthetic efficiency.
Cyclization-Based Syntheses
Metal-Catalyzed Annulation and Cascade Cyclizations
Gold-Catalyzed Processes
Gold catalysts have emerged as particularly effective for the synthesis of pyrrolo[c]carbazole derivatives through cascade reactions. rsc.orgkyoto-u.ac.jpresearchgate.net One notable approach involves the gold-catalyzed annulation of conjugated alkynes bearing an azido (B1232118) group with arenes, such as pyrrole derivatives. rsc.org This reaction proceeds through the construction of both a pyrrole and a benzene (B151609) ring, involving the formation of two carbon-carbon bonds and one carbon-nitrogen bond, along with the cleavage of two aromatic C-H bonds. rsc.org
Another powerful gold-catalyzed strategy is the cascade cyclization of ynamides for the direct construction of the pyrrolo[2,3-d]carbazole core, a regioisomer of the [2,3-c] system. kyoto-u.ac.jpresearchgate.net This reaction is initiated by the intramolecular cyclization of an indole onto the ynamide, which is activated by the gold catalyst. The resulting iminium intermediate is then trapped to complete the cascade, forming the spiroindoline fused to a cyclohexane (B81311) ring. kyoto-u.ac.jpresearchgate.net The use of chiral gold complexes can induce enantioselectivity, leading to the formation of enantioenriched pyrrolo[2,3-d]carbazoles. kyoto-u.ac.jp
Table 3: Gold-Catalyzed Syntheses of Pyrrolocarbazole Scaffolds
| Reaction Type | Catalyst | Substrates | Product | Key Features | Reference |
| Annulation/Cascade | Gold(I) | Azide-diynes and pyrrole derivatives | Pyrrolo[2,3-c]carbazoles | Formation of two C-C and one C-N bond | rsc.org |
| Cascade Cyclization | JohnPhosAuSbF6 | Ynamide with a silyl (B83357) enol ether | Pyrrolo[2,3-d]carbazole | Enantioselective potential with chiral gold complexes | kyoto-u.ac.jp |
Ruthenium-Catalyzed Cyclotrimerization
While specific examples of ruthenium-catalyzed cyclotrimerization for the direct synthesis of the this compound scaffold are not prominently documented in the reviewed literature, ruthenium catalysts are known to be effective in the synthesis of pyrrole rings, which are key components of the target molecule. For instance, ruthenium-catalyzed isomerization of 1,4-alkynediols can produce 1,4-dicarbonyl compounds, which then undergo in situ cyclization with an amine to form 1,2,5-substituted pyrroles. bath.ac.uk
Furthermore, ruthenium complexes can catalyze the cyclopropanation of alkenes using propargylic carboxylates as vinylcarbene precursors. nih.gov Although not a direct route to the pyrrolocarbazole system, these ruthenium-catalyzed methodologies highlight the potential of this metal in constructing the necessary heterocyclic building blocks for more complex structures. The development of a direct ruthenium-catalyzed cyclotrimerization approach for the synthesis of this compound remains an area for future exploration.
Zinc Triflate-Promoted Heteroannulation
Zinc triflate (Zn(OTf)₂) has emerged as an effective Lewis acid catalyst for various organic transformations, including the synthesis of indole derivatives. It is particularly noted for mediating the regioselective C3-alkylation of indoles with a range of alkyl halides. nih.gov This method proceeds effectively for allylic, benzylic, and tertiary halides in the presence of a base like Hünig's base and tetrabutylammonium (B224687) iodide. nih.gov The mechanism is suggested to follow an S(_N)1-like pathway. nih.gov
In the context of building complex heterocyclic systems, Zn(OTf)₂ catalyzes the reaction between cyclohexanones and indoles to form 1,3-bis(1-alkyl-1H-indol-3-yl)benzene derivatives. rsc.org This transformation involves a tandem sequence of condensation, dehydrogenation, and aromatization, where the cyclohexanone (B45756) ring serves as the source for a new aryl ring. rsc.org While not a direct synthesis of the pyrrolo[2,3-c]carbazole core, this methodology highlights the utility of zinc triflate in constructing complex indole-containing architectures through C-C bond formation and subsequent annulation. rsc.org Further applications include the cyclopropanation of oxindoles, demonstrating its utility in creating strained ring systems attached to the indole core under mild conditions. rsc.orgresearchgate.net
Lewis Acid-Mediated Cyclizations (e.g., FeCl₃/DDQ-PTSA/NBS)
Lewis acids are instrumental in catalyzing the cyclization reactions necessary to form the carbazole nucleus. rsc.org A prominent strategy involves the use of a combination of reagents like an acid catalyst and an oxidant to drive the reaction towards the desired aromatic product.
For instance, the synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles can be achieved through a one-pot, two-step domino Diels-Alder reaction. nih.gov In this process, 3-(indol-3-yl)maleimides react with chalcone (B49325) in the presence of p-toluenesulfonic acid (p-TsOH) to yield tetrahydropyrrolo[3,4-c]carbazoles. nih.gov Subsequent dehydrogenation with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) at room temperature affords the fully aromatized pyrrolo[3,4-c]carbazole derivatives in high yields. nih.gov
A similar strategy employs a one-pot reaction of 3-(indol-3-yl)-1,3-diphenylpropan-1-ones with chalcones, where DDQ is first used for an initial oxidative dehydrogenation to form a reactive 3-vinylindole intermediate. nih.gov This diene then undergoes a p-TsOH-catalyzed Diels-Alder reaction, followed by a final aromatization step with DDQ to produce polyfunctionalized carbazoles. nih.gov These methods showcase the power of combining an acid catalyst to facilitate cycloaddition and an oxidizing agent like DDQ to drive the reaction to the stable aromatic carbazole system. nih.govrsc.orgrsc.org
Table 1: Lewis Acid/Oxidant-Mediated Synthesis of Carbazole Analogues
| Starting Materials | Catalyst/Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| 3-(Indol-3-yl)maleimides + Chalcone | 1. p-TsOH, Toluene, 60 °C 2. DDQ, MeCN, rt | Pyrrolo[3,4-c]carbazoles | One-pot, two-step reaction; High yields | nih.gov |
| 3-(Indol-3-yl)-1,3-diphenylpropan-1-ones + Chalcones | 1. DDQ, MeCN, rt 2. p-TsOH, reflux 3. DDQ, rt | Polyfunctionalized carbazoles | In situ generation of 3-vinylindole diene | nih.gov |
Intramolecular Ring Closure Reactions
Intramolecular cyclization represents a highly efficient strategy for constructing the carbazole framework, often utilizing transition metal catalysis. A key advantage of intramolecular reactions is the favorability of forming 5- and 6-membered rings due to entropic factors, especially when performed under high dilution to minimize intermolecular side reactions. masterorganicchemistry.com
A powerful example is the one-pot, two-step synthesis of carbazoles from o-iodoanilines and silylaryl triflates. nih.gov The initial step is a cross-coupling reaction to form an N-arylated o-iodoaniline intermediate. This intermediate then undergoes an in-situ palladium-catalyzed intramolecular C-H arylation to close the central ring, furnishing the carbazole system in good to excellent yields. nih.gov This method is notable for its efficiency and the commercial availability of the starting materials. nih.gov
Another approach involves the Lewis acid-mediated intramolecular cyclization of precursors like 4-aryl-5-allyl-1,2,3-triazoles, which can be transformed into complex cyclopentene (B43876) derivatives. nih.gov While not directly forming a carbazole, this demonstrates the principle of intramolecular ring closure for building fused heterocyclic systems. The choice of catalyst and reaction conditions is crucial for controlling the reaction pathway and achieving high yields of the desired cyclic product. masterorganicchemistry.comrsc.org
Cycloaddition Reactions
Cycloaddition reactions, particularly the Diels-Alder reaction, are a cornerstone of synthetic organic chemistry and provide a powerful means to construct the cyclohexene (B86901) ring embedded within the carbazole structure. wikipedia.org
Diels-Alder and Hetero-Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a highly effective method for forming six-membered rings with significant stereochemical and regiochemical control. wikipedia.org In the context of carbazole synthesis, indole derivatives are often elaborated to act as the diene component.
One elegant approach involves the in situ generation of a reactive 3-vinylindole diene from a more stable precursor. nih.gov For example, the DDQ-mediated oxidative dehydrogenation of 3-(indol-3-yl)-1,3-diphenylpropan-1-ones creates a transient 3-vinylindole, which immediately participates in a Diels-Alder reaction with a suitable dienophile, such as a chalcone or maleimide (B117702). nih.govresearchgate.net The resulting cycloadduct is then aromatized to the final carbazole product. nih.gov This domino reaction sequence is highly efficient, utilizing readily available starting materials. nih.govmetu.edu.tr
DFT calculations have shown that these reactions typically proceed via a normal electron-demand Diels-Alder pathway. rsc.org The versatility of this method allows for the synthesis of a wide array of functionalized carbazoles and related spiro-fused systems. rsc.orgrsc.org The hetero-Diels-Alder variant, where one or more atoms in the diene or dienophile is a heteroatom, is also employed to construct related heterocyclic systems, such as 1,3,4-thiadiazine derivatives from azoalkenes and thioketones. mdpi.com
Table 2: Diels-Alder Reactions in Carbazole Synthesis
| Diene Precursor | Dienophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-(Indol-3-yl)maleimides | Chalcone | p-TsOH, then DDQ | Pyrrolo[3,4-c]carbazoles | nih.gov |
| 3-(Indol-3-yl)-1,3-diphenylpropan-1-one | 3-Methyleneoxindoles | DDQ, EtOH, reflux | Spiro[carbazole-1,3'-indolines] | rsc.orgrsc.org |
| N-protected 3-vinyl-1H-indole | Various dienophiles | One-pot, three-component | Functionalized saturated carbazoles | researchgate.net |
Inverse Electron-Demand Cycloadditions
In contrast to the normal Diels-Alder reaction, the inverse electron-demand Diels-Alder (IEDDA) reaction involves an electron-rich dienophile and an electron-poor diene. wikipedia.org This reaction is particularly useful for synthesizing highly substituted nitrogen-containing heterocycles. sigmaaldrich.comrsc.org
Electron-deficient azadienes, such as 1,2,4,5-tetrazines, 1,2,4-triazines, and 1,2,3-triazines, are common 4π components in these reactions. sigmaaldrich.comnih.gov The reaction typically proceeds through an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that involves the extrusion of a small molecule, like nitrogen gas (N₂), to yield a new heterocyclic system. nih.gov For example, the reaction of 1,2,4,5-tetrazines with dienophiles first forms a bicyclic adduct, which then loses N₂ to give a dihydropyridazine, and finally aromatizes to a pyridazine. nih.gov
This strategy can be applied in a domino sequence, where a Lewis acid catalyst facilitates an initial cycloaddition, which is then followed by a thermal ring expansion to generate larger ring systems, such as arene-annulated eight-membered nitrogen heterocycles. acs.org The IEDDA reaction offers significant advantages, including high atom economy, excellent regioselectivity, and often proceeds without the need for a catalyst. rsc.org
Cross-Coupling Strategies
Modern cross-coupling reactions provide a powerful and versatile platform for the synthesis of carbazoles, enabling the formation of key C-C and C-N bonds. These methods often offer high functional group tolerance and efficiency.
A notable one-pot, two-step procedure involves the reaction of o-iodoanilines with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF) to afford N-arylated intermediates. nih.gov These intermediates are not isolated but are directly subjected to an intramolecular palladium-catalyzed cyclization to yield the carbazole ring system. nih.gov This streamlined process is efficient and has been applied to the total synthesis of the carbazole alkaloid mukonine. nih.gov
Another effective strategy employs a Pd/Cu-cocatalyzed one-pot reaction between 2-allyl-3-iodo-1-tosyl-1H-indoles and terminal alkynes. acs.org This process involves a sequence of Sonogashira coupling, isomerization of the allyl group, and a 6π-electrocyclization, followed by aromatization to furnish the polysubstituted carbazole product. The base used in the reaction, such as K₂CO₃, plays a critical role in both the coupling and the subsequent cyclization steps. acs.org
Copper-catalyzed methods also provide a cost-effective alternative. A Cu(I)-catalyzed cross-coupling of primary amines with 2,2'-dibromo-1,1'-biphenyl has been developed for the synthesis of a range of carbazole derivatives in moderate yields. rsc.org While sometimes requiring higher temperatures, these copper-based systems avoid the use of more expensive palladium catalysts. rsc.org
Suzuki Cross-Coupling for Fragment Assembly
A notable strategy for constructing the pyrrolo[2,3-c]carbazole framework involves a Suzuki cross-coupling reaction. rsc.orgnih.gov This approach is predicated on the coupling of two pre-functionalized heterocyclic fragments, typically a pyrrole boronic ester and a halogenated indole derivative. rsc.orgresearchgate.net The subsequent step in this synthetic sequence is a tandem photochemical 6π-electrocyclization and aromatization to yield the final tetracyclic system. rsc.orgresearchgate.net
The synthesis of the pyrrole fragment may begin with a suitable starting pyrrole, which is then functionalized to introduce a boronic ester group. For instance, a pyrrole can undergo bromination followed by a lithium-halogen exchange and subsequent reaction with an appropriate boronic ester precursor like 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. researchgate.net The indole fragment is typically a halogenated derivative, prepared to undergo the Suzuki coupling. rsc.org
The core of this methodology is the palladium-catalyzed cross-coupling of the pyrrole boronic ester with the indole fragment. rsc.orgresearchgate.net The reaction of a pyrrole boronic ester with a stereoisomeric mixture of indole derivatives can lead to the formation of the desired coupled product. researchgate.net
Table 1: Example of Suzuki Cross-Coupling for Pyrrolo[2,3-c]carbazole Core Synthesis
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Reagents | Key Transformation | Ref. |
| Pyrrole boronic ester | Bromo-indole derivative | Pd(PPh₃)₄, Na₂CO₃ | C-C bond formation | rsc.orgresearchgate.net |
| Indole fragment | Pyrrole fragment | PdCl₂(PPh₃)₂, CuI | Stille-type coupling as an alternative | researchgate.net |
Following the successful cross-coupling, the resulting molecule undergoes a 6π-electrocyclization reaction, often initiated by irradiation with a mercury lamp. researchgate.net The final aromatization step can be facilitated by the addition of a palladium on carbon (Pd/C) catalyst and an oxidant like nitrobenzene to furnish the pyrrolo[2,3-c]carbazole core. researchgate.net
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures like pyrrolocarbazoles from simple starting materials in a single synthetic operation. researchgate.netmdpi.comresearchgate.net These reactions are highly valued for their atom economy and ability to rapidly generate structural diversity. bohrium.com
One such approach involves a tandem [4+1] and [4+2] cycloaddition sequence. researchgate.netmdpi.com This can be followed by a ring-opening and aromatization, and finally, an intramolecular metal-catalyzed N-C coupling to yield pyrrolo[3,4-a]carbazole-1,3-diones, which are analogues of the target scaffold. researchgate.netmdpi.comresearchgate.net The initial step often involves the reaction of an α,β-unsaturated carbonyl compound and an isocyanide to form an unstable aminofuran intermediate. researchgate.net This intermediate is then trapped in situ by a dienophile, such as a maleimide, through a Diels-Alder reaction. researchgate.net
Table 2: Overview of a Multicomponent Strategy for Pyrrolocarbazole Analogues
| Reaction Type | Starting Materials | Key Intermediates | Final Step | Ref. |
| Tandem [4+1]/[4+2] Cycloaddition | α,β-Unsaturated carbonyl, Isocyanide, Dienophile | Aminofuran, 7-Oxabicyclo[2.2.1]heptene | Intramolecular metal-catalyzed N-C coupling | researchgate.netmdpi.comresearchgate.net |
| Knoevenagel condensation/Cycloaddition | Cyclic 1,3-dicarbonyl, Aldehyde, Isocyanide, Dienophile | Heterodiene, 2-Aminofuran | Diels-Alder reaction and subsequent cyclization | researchgate.net |
The versatility of MCRs allows for the in situ generation of some starting materials. For instance, a Knoevenagel condensation between a cyclic 1,3-dicarbonyl compound and an aldehyde can produce the required α,β-unsaturated carbonyl component. researchgate.net This highlights the modularity of MCRs in constructing complex heterocyclic systems.
C-H Activation and Functionalization Strategies
Transition metal-catalyzed C-H activation has become a powerful tool for the functionalization of heterocyclic compounds, including carbazoles. chim.it This approach avoids the need for pre-functionalized starting materials, offering a more direct and atom-economical synthetic route. chim.it While specific applications to this compound are still emerging, the principles have been demonstrated on the parent carbazole ring system. chim.it
Strategies often involve the use of a directing group to guide the metal catalyst to a specific C-H bond for activation. Subsequent coupling with various partners can lead to alkylation, arylation, or other functionalizations. chim.it For instance, intramolecular C-H amination of N-protected 2-amidobiphenyls, catalyzed by copper or palladium complexes, is a known method for constructing the carbazole core itself. nih.gov
A palladium-catalyzed dehydrogenative cyclization, employing an external oxidant such as phenyliodine(III) diacetate (PIDA), has been used in the synthesis of pyrrolocarbazole analogues. researchgate.net This reaction proceeds via a C-N bond formation, demonstrating a type of C-H functionalization. researchgate.net
Precursor Compounds and Building Blocks
The synthesis of the this compound scaffold relies on the availability of key precursor compounds and building blocks. The choice of these precursors is intrinsically linked to the chosen synthetic strategy.
For Suzuki cross-coupling approaches, the essential building blocks are:
Functionalized Pyrroles: Specifically, pyrrole boronic esters or other organometallic pyrrole derivatives. rsc.orgresearchgate.net An example is 1-(triisopropylsilyl)-3-(4-methoxyphenyl)pyrrole which can be converted to the corresponding boronic ester. rsc.org
Functionalized Indoles: Halogenated indoles, such as bromo- or iodo-indoles, are required as the coupling partners. rsc.orgresearchgate.net
In multicomponent reaction strategies, the building blocks are typically simpler and more varied:
α,β-Unsaturated Carbonyl Compounds: These can be stable compounds or generated in situ. researchgate.net
Isocyanides: A range of isocyanides can be employed to introduce diversity. researchgate.net
Dienophiles: Maleimides are common dienophiles used in these reaction cascades. researchgate.net
Aldehydes and 1,3-Dicarbonyl Compounds: Used in Knoevenagel condensations to generate precursors within the reaction mixture. researchgate.net
For syntheses involving C-H activation, the precursors are often the carbazole core itself or a precursor that can be cyclized to form the carbazole ring, such as substituted biphenyls. chim.itnih.gov
Regioselectivity and Stereoselectivity in Synthetic Routes
Controlling regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules like this compound.
Regioselectivity: In the context of functionalizing the pre-formed pyrrolocarbazole skeleton, regioselectivity becomes a significant challenge. For example, in the reaction of nitrosoalkenes with 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole, a constitutional isomer of the target scaffold, both 2- and 3-alkylated products can be formed. researchgate.net The selectivity is influenced by the thermodynamics of the intermediate hetero-Diels-Alder cycloadducts. frontiersin.org
In the synthesis of the core structure via Suzuki coupling, the regiochemistry is predetermined by the substitution pattern of the precursor fragments. rsc.org Similarly, in multicomponent reactions, the regiochemical outcome is dictated by the inherent reactivity of the components and the reaction pathway of the specific MCR. researchgate.net
Stereoselectivity: Stereoselectivity is a key consideration when chiral centers are introduced during the synthesis. In N-heterocyclic carbene (NHC)-catalyzed reactions for the synthesis of related dihydropyrrole-fused systems, both the chemo- and stereoselectivity are determined in the Michael addition step. rsc.org The stereochemical outcome can be influenced by noncovalent interactions, such as C-H---π and lone pair---π interactions in the transition states. rsc.org
For the pyrrolo[2,3-c]carbazole core itself, if substituents are introduced on the dihydropyrrole ring, the stereochemical relationship between these substituents would need to be controlled, potentially through stereoselective reactions or by using chiral catalysts.
Reaction Conditions and Catalyst System Optimization
The success of the synthetic methodologies described heavily relies on the careful optimization of reaction conditions and the selection of an appropriate catalyst system.
For Suzuki cross-coupling reactions , the choice of palladium catalyst and ligands is crucial. Systems like Pd(PPh₃)₄ are commonly used, often in combination with a base such as sodium carbonate and a mixed solvent system like methanol/toluene under reflux conditions. rsc.orgresearchgate.net
In multicomponent reactions , the conditions can vary widely. Some MCRs proceed under catalyst-free conditions, while others may require a catalyst. semanticscholar.org For the synthesis of pyrrolo[3,4-a]carbazole-1,3-diones, a palladium-catalyzed dehydrogenative cyclization was optimized. researchgate.net This step was found to be efficient under microwave irradiation at 110 °C in hexafluoroisopropanol (HFIP), completed in just one minute. researchgate.net
The optimization of C-H activation reactions involves screening different transition metal catalysts (e.g., palladium, copper, rhodium), ligands, oxidants, and solvents. For the intramolecular C-H functionalization of biphenyl (B1667301) amides to form carbazoles, a Pd(II)/Sc(OTf)₃ catalyst system with O₂ as the sole oxidant has been reported. nih.gov
Table 3: Examples of Optimized Reaction Conditions
| Reaction Type | Catalyst System | Solvent(s) | Temperature | Key Feature | Ref. |
| Suzuki Cross-Coupling | Pd(PPh₃)₄ | Methanol/Toluene | Reflux | Standard conditions for biaryl coupling | rsc.orgresearchgate.net |
| Dehydrogenative Cyclization (MCR) | Palladium catalyst, PIDA (oxidant) | Hexafluoroisopropanol (HFIP) | 110 °C (Microwave) | Rapid reaction time (1 min) | researchgate.net |
| Intramolecular C-H Amination | Cu(OTf)₂ | Not specified | Mild conditions | Formation of carbazole core | nih.gov |
| Intramolecular C-H Functionalization | Pd(II)/Sc(OTf)₃ | DMF | 120 °C | Use of O₂ as the oxidant | nih.gov |
The choice of base and solvent can also have a significant impact on yield and selectivity. For instance, in some NHC-catalyzed annulations, a screen of various solvents and bases is necessary to identify the optimal conditions. nih.gov
Chemical Reactivity and Derivatization of the 3,6 Dihydropyrrolo 2,3 C Carbazole Skeleton
Transformations Involving the Pyrrole (B145914) and Carbazole (B46965) Moieties
The reactivity of the 3,6-dihydropyrrolo[2,3-c]carbazole skeleton is intrinsically linked to the electronic properties of its constituent pyrrole and carbazole rings. The pyrrole moiety, being an electron-rich five-membered heterocycle, is susceptible to electrophilic substitution, while the carbazole unit, an aromatic tricyclic system, also participates in various substitution and coupling reactions.
The synthesis of the core structure itself often involves transformations of precursor molecules that highlight the reactivity of these moieties. For instance, the construction of the related pyrrolo[3,2-c]carbazole system can be achieved through the Hemetsberger indole (B1671886) synthesis, starting from a substituted carbazole carbaldehyde. researchgate.net This reaction underscores the reactivity of the carbazole nucleus towards the formation of the fused pyrrole ring.
Furthermore, palladium-catalyzed reactions have been employed to construct pyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones from 3-chloro-4-indolylmaleimides and alkynes. This process involves an addition/C–H activation/cyclization sequence, showcasing the versatility of the indole (a substructure of carbazole) and maleimide (B117702) moieties in forming the fused system. researchgate.net
Functionalization Strategies and Site-Specific Chemical Modifications
The this compound skeleton offers several positions for the introduction of new functional groups, allowing for the fine-tuning of its physicochemical and biological properties. Key strategies include alkylation and arylation at the nitrogen atoms and various carbon positions, as well as the introduction of substituents containing heteroatoms.
Alkylation and Arylation Reactions
Alkylation and arylation reactions are fundamental transformations for expanding the chemical space of the this compound core. The nitrogen atoms of both the pyrrole and carbazole moieties are common sites for such modifications.
N-Alkylation and N-Arylation:
The nitrogen atom of the carbazole ring can be readily alkylated or arylated. For instance, N-arylation of carbazole has been achieved in high yields using microwave-assisted copper(I) iodide-catalyzed reactions without the need for a ligand. rsc.org This method is applicable to a variety of aryl halides, including those derived from pyridine, thiophene, and thiazole. rsc.org Similarly, rapid N-alkylation of carbazole can be accomplished under microwave irradiation. researchgate.net These general methodologies are expected to be applicable to the this compound system.
C-H Functionalization:
Direct C-H functionalization has emerged as a powerful tool for the alkylation and arylation of carbazole derivatives, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov Transition metal-catalyzed C-H activation allows for the introduction of functional groups at various positions on the carbazole skeleton. nih.gov While specific examples on the this compound are not extensively reported, the general principles of C-H functionalization of carbazoles are well-established and are anticipated to be translatable to this specific scaffold.
A study on the reactivity of the related 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole with ethyl nitrosoacrylate resulted in both 2- and 3-alkylated products via a hetero-Diels-Alder reaction followed by ring-opening of the cycloadduct. nih.gov This demonstrates the feasibility of C-alkylation on the pyrrole moiety of the pyrrolocarbazole system.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Arylation | CuI, microwave | N-Arylcarbazole | rsc.org |
| N-Alkylation | Alkyl halide, microwave | N-Alkylcarbazole | researchgate.net |
| C-Alkylation | Ethyl nitrosoacrylate | 2- and 3-alkylated 1,6-dihydropyrrolo[3,2-c]carbazole (B3345803) | nih.gov |
Introduction of Heteroatom-Containing Substituents
The introduction of heteroatoms such as nitrogen and oxygen into the this compound skeleton can significantly influence its properties. This can be achieved through various synthetic strategies, leading to a range of functionalized derivatives.
A notable example is the reaction of 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole with nitrosoalkenes, which leads to the formation of oxime-functionalized pyrrolo[3,2-c]carbazoles. nih.gov This reaction proceeds through a hetero-Diels-Alder mechanism, resulting in the introduction of a C=N-OH group.
Furthermore, pyrrolo[3,2-c]carbazole-2-carbohydrazides have been synthesized from the corresponding carboxylate esters. These carbohydrazides can then undergo cyclodehydration to yield 2-(pyrrolo[3,2-c]carbazol-2-yl)-1,3,4-oxadiazoles, demonstrating a method for incorporating an oxadiazole ring system. researchgate.net
| Starting Material | Reagents | Product | Reference |
| 8-Methyl-1,6-dihydropyrrolo[3,2-c]carbazole | Nitrosoalkenes | Oxime-functionalized pyrrolo[3,2-c]carbazoles | nih.gov |
| Pyrrolo[3,2-c]carbazole-2-carboxylate | Hydrazine | Pyrrolo[3,2-c]carbazole-2-carbohydrazide | researchgate.net |
| Pyrrolo[3,2-c]carbazole-2-carbohydrazide | Dehydrating agent | 2-(Pyrrolo[3,2-c]carbazol-2-yl)-1,3,4-oxadiazole | researchgate.net |
Formation of Novel Fused Polycyclic Systems (e.g., Hexahydropyrido[4′,3′:4,5]pyrrolo[3,2-c]carbazole)
The functionalized this compound skeleton can serve as a versatile platform for the construction of more complex, fused polycyclic systems. These reactions often involve the cyclization of appropriately substituted derivatives.
A significant example is the formation of a novel hexahydropyrido[4′,3′:4,5]pyrrolo[3,2-c]carbazole system. This transformation was achieved from an oxime-functionalized 1,6-dihydropyrrolo[3,2-c]carbazole in a one-pot, two-step procedure. nih.gov The reaction likely proceeds through a Pictet-Spengler-type cyclization, where the oxime functionality participates in the formation of the new piperidine (B6355638) ring fused to the pyrrolocarbazole core. The molecular structure of this fused system consists of a five-fused ring system, with the piperidine ring fused to the 1,6-dihydropyrrolo[3,2-c]carbazole moiety. nih.govresearchgate.net While this has been demonstrated on the [3,2-c] isomer, it suggests a potential pathway for similar annulations on the this compound skeleton.
The construction of the hexahydropyrrolo[3,2-c]carbazole skeleton itself has been accomplished for the first time starting from ethyl 4-oxo-cyclohexanecarboxylate in a seven-step synthesis. researchgate.net
Oxidative and Reductive Transformations of the Core Structure
The this compound core can undergo both oxidative and reductive transformations, leading to derivatives with different levels of saturation and functionalization.
Oxidative Transformations:
A common oxidative transformation is the dehydrogenation of the dihydropyrrolo- and tetrahydrocarbazole precursors to the fully aromatized pyrrolocarbazole system. For example, the p-TsOH-catalyzed Diels-Alder reaction of 3-(indol-3-yl)maleimides with chalcone (B49325) affords tetrahydropyrrolo[3,4-c]carbazoles, which can be dehydrogenated to the corresponding aromatized pyrrolo[3,4-c]carbazoles in high yields using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in acetonitrile (B52724) at room temperature. This oxidative aromatization is a key step in the synthesis of many polyfunctionalized carbazole derivatives.
Reductive Transformations:
Reductive transformations of the pyrrolocarbazole skeleton can also be performed to introduce new functional groups. For instance, the reduction of a methyl pyrrolocarbazole carboxylate derivative leads to the corresponding hydroxymethyl-pyrrolocarbazole. researchgate.net This transformation of an ester to an alcohol provides a handle for further synthetic modifications.
| Transformation | Starting Material | Reagents/Conditions | Product | Reference |
| Oxidation | Tetrahydropyrrolo[3,4-c]carbazole | DDQ, acetonitrile, room temperature | Aromatized pyrrolo[3,4-c]carbazole | |
| Reduction | Methyl pyrrolocarbazole carboxylate | Reducing agent | Hydroxymethyl-pyrrolocarbazole | researchgate.net |
Computational and Theoretical Studies on 3,6 Dihydropyrrolo 2,3 C Carbazole Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful for elucidating the fundamental chemical and physical properties of pyrrolocarbazole derivatives.
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been instrumental in clarifying the mechanisms of reactions that form carbazole (B46965) and pyrrolocarbazole frameworks. For instance, DFT calculations can be used to model the transition states and intermediates of complex reaction pathways, such as the Diels-Alder reactions used in the synthesis of polyfunctionalized carbazoles. nih.gov
Analysis of Electronic Structure, Molecular Orbitals, and Frontier Orbital Interactions (LUMO-HOMO)
The electronic properties of 3,6-dihydropyrrolo[2,3-c]carbazole systems are crucial for their potential applications in materials science and medicinal chemistry. DFT is employed to analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comnih.gov A smaller gap generally indicates higher reactivity and lower stability. nih.gov
The distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. nih.gov For instance, in many carbazole derivatives, the HOMO is often localized on the electron-rich carbazole ring system, while the LUMO may be distributed over acceptor moieties. This analysis is vital for understanding charge transfer properties within the molecule. irjweb.com
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential. nih.gov | Indicates the ability to donate an electron. Higher energy suggests greater electron-donating ability. nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity. nih.gov | Indicates the ability to accept an electron. Lower energy suggests greater electron-accepting ability. nih.gov |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO. irjweb.com | Characterizes chemical reactivity and kinetic stability. A small gap implies high reactivity. irjweb.comnih.gov |
This table provides an overview of key parameters derived from frontier molecular orbital analysis.
Prediction of Regioselectivity and Stereoselectivity
Computational methods are highly effective in predicting the regioselectivity and stereoselectivity of chemical reactions. In the context of synthesizing substituted pyrrolo[2,3-c]carbazoles, DFT calculations can determine the most likely positions for substitution on the carbazole core. nih.gov For example, in the synthesis of polysubstituted carbazoles via a one-pot domino reaction, the Diels-Alder reaction can lead to a complex mixture of diastereoisomers. nih.gov
By calculating the energies of different possible products and transition states, DFT can predict which regioisomer or stereoisomer is energetically favored. This predictive power is invaluable for designing synthetic routes that yield the desired product with high selectivity, thereby minimizing the need for extensive experimental optimization. For example, understanding the regioselectivity is crucial in the synthesis of the dictyodendrins' core, where specific isomers are targeted. researchgate.net
Molecular Modeling and Docking Studies to Elucidate Receptor Binding Mechanisms
Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein or enzyme. nih.gov These methods are particularly important for pyrrolocarbazole derivatives that exhibit biological activity, such as potential kinase inhibitors. nih.govnih.gov
Docking simulations can predict the preferred binding orientation of a this compound derivative within the active site of a target receptor. nih.gov This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com For example, docking studies of pyrrolo[2,3-a]carbazole derivatives with cyclin-dependent kinase 1 (CDK1) revealed likely binding modes in the ATP-binding cleft, highlighting interactions with specific amino acid residues. nih.gov Such insights are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. nih.govnih.gov
In Silico Virtual Screening for Mechanistic Insights
In silico virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com This approach can provide mechanistic insights by identifying novel scaffolds or by exploring the structure-activity relationships of known inhibitors. mdpi.com
Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations
Elucidation of Molecular Mechanisms of Biological Activity
The diverse biological activities of 3,6-dihydropyrrolo[2,3-c]carbazole derivatives stem from their ability to interact with multiple cellular targets. The following sections detail the molecular mechanisms underlying their key biological effects.
Protein Kinase Inhibition Mechanisms (e.g., Pim-1, Pim-2, Pim-3, Chk1)
Derivatives of the pyrrolocarbazole family have demonstrated significant potential as inhibitors of several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Pim Kinase Inhibition: Certain 1,6-dihydropyrazolo[4,3-c]carbazoles and 3,6-dihydropyrazolo[3,4-c]carbazoles have been identified as potent inhibitors of Pim kinases. nih.gov For instance, the pyrazolocarbazole derivative, designated as 15a in one study, was found to be a potent modulator of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3). nih.gov Another compound, 6c, exhibited strong and selective inhibition of Pim-3, suggesting its potential as a molecular tool for studying the specific biological functions of this isoform. nih.gov The inhibitory action of these compounds highlights their potential in targeting signaling pathways driven by Pim kinases, which are involved in cell survival and proliferation. Pyrrolo[2,3-a]carbazoles have also been patented for their use as PIM kinase inhibitors. idrblab.net
Chk1 Inhibition: Substituted pyrrolo[3,4-c]carbazole-1,3-diones have been evaluated for their inhibitory properties against Checkpoint 1 kinase (Chk1), a key regulator of the DNA damage response. nih.gov Studies have shown that the lower D heterocycle of the carbazole (B46965) structure is not an absolute requirement for Chk1 inhibition. nih.gov The ATP binding pocket of Chk1 appears to be adaptable, accommodating substitutions on the imide E heterocycle, such as a hydroxymethyl group, which allows for a critical hydrogen bond formation with the Glu(85) residue of the enzyme. nih.gov This interaction is fundamental to the inhibitory mechanism.
Telomerase Inhibition Mechanisms
Telomerase, an enzyme responsible for maintaining telomere length, is a hallmark of most cancer cells, and its inhibition is a promising anticancer strategy. nih.govbiomedpharmajournal.org this compound derivatives have been investigated as telomerase inhibitors. nih.gov
The mechanism of telomerase inhibition by these compounds can occur through various means. mdpi.com One primary mechanism involves the direct inhibition of the human telomerase reverse transcriptase (hTERT), the catalytic subunit of the enzyme. nih.govnih.gov For example, a class of natural product-inspired covalent inhibitors has been reported to target the catalytic active site of telomerase. nih.gov The compound NU-1, an enone-containing derivative, demonstrated irreversible inhibition of telomere repeat synthesis in the low-micromolar range. nih.gov This covalent modification of the enzyme's active site leads to its inactivation.
Another approach to telomerase inhibition is through the stabilization of G-quadruplex structures in telomeric DNA. nih.gov These four-stranded DNA structures can prevent telomerase from accessing the telomeres, thereby indirectly inhibiting its activity. nih.gov While not exclusively a mechanism of pyrrolocarbazoles, their planar aromatic nature is a feature common to many G-quadruplex stabilizers. nih.gov
DNA Intercalation and Topoisomerase II Inhibition Mechanisms
The planar, tetracyclic ring system of pyrrolocarbazoles makes them suitable candidates for DNA intercalation. nih.govresearchgate.net This mechanism involves the insertion of the flat aromatic core of the molecule between the base pairs of the DNA double helix.
DNA Intercalation: Circular and electric linear dichroism studies have confirmed that certain tetrahydropyrrolo[3,4-a]carbazole-1,3-dione derivatives behave as typical DNA intercalating agents. nih.gov This interaction can disrupt DNA replication and transcription, contributing to the antiproliferative effects of these compounds.
Topoisomerase II Inhibition: Human DNA topoisomerase II (Topo II) is an essential enzyme involved in managing DNA topology during cellular processes. nih.gov Its inhibition is a well-established cancer treatment strategy. nih.gov Some carbazole derivatives act as Topo II inhibitors. nih.govnih.gov For example, 3,6-di(2-furyl)-9H-carbazole has been identified as a novel catalytic inhibitor of Topo II, showing selective inhibition of the Topo IIα isoform over the IIβ isoform. nih.gov This selective inhibition of the relaxation and decatenation activities of Topo IIα highlights its potential as a targeted anticancer agent. nih.gov Certain tetrahydropyrrolo[3,4-a]carbazole-1,3-diones have also been shown to stabilize the DNA-topoisomerase II covalent complex, a hallmark of Topo II poisons. nih.gov
Mechanisms of Action in Antiproliferative Contexts (excluding clinical outcomes)
The antiproliferative activity of this compound derivatives is a result of the culmination of the aforementioned molecular mechanisms, leading to cell cycle arrest and apoptosis. nih.govnih.govnih.govnih.gov
Cell Cycle Arrest: Inhibition of kinases like Chk1 disrupts the cell's ability to respond to DNA damage, often leading to cell cycle arrest. nih.gov Similarly, compounds that inhibit topoisomerase II can cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov For instance, tetrahydropyrrolo[3,4-a]carbazole-1,3-diones have been observed to induce a marked accumulation in the G2/M phase in murine leukemia cells. nih.gov
Induction of Apoptosis: The cellular stress induced by DNA damage, kinase inhibition, and telomere shortening ultimately triggers programmed cell death, or apoptosis. nih.govnih.gov Palindromic carbazole derivatives that inhibit Topo II have been shown to induce apoptosis. nih.gov Telomerase inhibition also leads to telomere shortening, which can trigger a DNA damage response, blocking further proliferation and promoting apoptosis or cellular senescence. nih.gov
Inhibition of Tubulin Polymerization: Some carbazole sulfonamide derivatives have been found to bind to the colchicine (B1669291) site on tubulin, thereby inhibiting tubulin polymerization and promoting microtubule fragmentation. nih.gov This disruption of the microtubule network leads to G2/M cell cycle arrest and apoptosis. nih.gov
Influence of Substituent Position and Nature on Mechanistic Efficacy
The biological activity of the this compound scaffold is highly dependent on the position and chemical nature of its substituents. nih.govnih.govnih.gov
Structure-activity relationship (SAR) studies have revealed that modifications at various positions on the carbazole ring system can significantly impact the potency and selectivity of these compounds. For example, in a series of palindromic carbazole derivatives, the placement of furan (B31954) moieties at the 3 and 6 positions of the carbazole skeleton resulted in a potent and selective Topo IIα inhibitor. nih.gov The constitutional isomer with substituents at the 2 and 7 positions showed different activity profiles, highlighting the importance of substituent location. nih.gov
Furthermore, the nature of the substituent plays a critical role. The replacement of oxygen atoms in the furan rings with sulfur atoms to create thienyl substituents in 3,6-disubstituted carbazoles also altered the biological activity. nih.gov In another study, the introduction of a hydroxymethyl group on the imide E heterocycle of a pyrrolo[3,4-c]carbazole-1,3-dione was found to be adaptable for Chk1 inhibition. nih.gov
The lipophilicity of substituents can also influence activity. In a series of nitroaromatic prodrugs, increasing lipophilicity correlated with increased enzymatic activation and bystander cell killing in 3D cell culture models. mdpi.com These findings underscore the intricate relationship between the chemical structure of these derivatives and their mechanistic efficacy.
Stereochemical Aspects of Target Interaction
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can be a critical determinant of its interaction with a biological target. In the context of this compound derivatives, stereochemistry can influence binding affinity and biological activity.
For example, in the development of neuroprotective aminopropyl carbazoles, the (S)-enantiomer of a particular derivative, (-)-P7C3-S243, was identified as the more active neuroprotective agent. nih.gov This highlights that the specific spatial orientation of the substituents is crucial for effective interaction with the target protein. While detailed stereochemical studies for all classes of this compound derivatives are not always available, the principle that stereoisomers can have different biological activities is a fundamental concept in drug design and is likely to apply to this scaffold as well.
Comparative Mechanistic Activity Across Pyrrolocarbazole Regioisomers
The arrangement of the pyrrole (B145914) ring fused to the carbazole core dictates the specific regioisomer of a pyrrolocarbazole and significantly influences its chemical reactivity and biological mechanisms of action. Variations in the placement of nitrogen atoms and the electronic distribution across the fused ring system lead to distinct interactions with biological targets and different pathways in chemical reactions.
Mechanistic Insights from Reactivity Studies
Studies on the reactivity of different pyrrolocarbazole isomers provide insight into their mechanistic behavior. For instance, the reaction of 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole with nitrosoalkenes proceeds via a hetero-Diels-Alder reaction, leading to both 2- and 3-alkylated products. nih.govresearchgate.netfrontiersin.org This reaction involves the formation of a 1,2-oxazine ring, which then opens to yield open-chain oximes. nih.govfrontiersin.org Density Functional Theory (DFT) calculations have been employed to understand the regioselectivity of this cycloaddition, comparing the reactivity of the pyrrolo[3,2-c]carbazole system with simpler heterocycles like pyrrole and indole (B1671886). nih.govresearchgate.netfrontiersin.org
In contrast, the synthesis of the pyrrolo[2,3-c]carbazole core, found in marine alkaloids like the dictyodendrins, has been achieved through a strategy involving a Suzuki cross-coupling reaction followed by a tandem photochemical 6π-electrocyclization and aromatization. researchgate.net This highlights a different mechanistic pathway dictated by the isomeric structure.
Comparative Biological Mechanisms
The biological activity of pyrrolocarbazole isomers is diverse and dependent on their specific topology. Different isomers have been found to inhibit various cellular processes through distinct mechanisms.
Pyrrolo[2,3-a]carbazoles and Pyrrolo[3,4-b]carbazoles as Kinase Inhibitors: Certain derivatives of pyrrolo[2,3-a]carbazoles are recognized for their kinase inhibitory activity. frontiersin.org Similarly, tetracyclic pyrrolo[3,4-b]carbazoles have been studied as inhibitors of the heterotetrameric protein kinase CK2. nih.gov The mechanism of inhibition for these compounds involves interference with the protein-protein interaction between the CK2α and CK2β subunits. nih.gov
Indolo[2,3-a]pyrrolo[3,4-c]carbazoles and Cell Cycle Arrest: Glycosylated derivatives of indolo[2,3-a]pyrrolo[3,4-c]carbazole have demonstrated potent anti-glioblastoma activity. mdpi.com The proposed mechanism involves the induction of a severe G2 phase arrest in the cell cycle. This effect is believed to occur through the modulation of CDK1 activity, both by targeting the enzyme's active site directly and indirectly through signaling pathways involving Wee1/Myt1 and FOXM1/Plk1. mdpi.com
Pyrrolo[3,2-c]carbazoles and Cytotoxicity: Some derivatives of pyrrolo[3,2-c]carbazole have shown significant cytotoxicity against cancer cell lines, such as human colon cancer HT29 cells. frontiersin.org The precise mechanism for this cytotoxicity is still under investigation but is an area of active research.
The following table summarizes the mechanistic activities observed for different pyrrolocarbazole regioisomers based on available research findings.
| Regioisomer Core | Observed Mechanistic Activity | Research Focus |
| Pyrrolo[2,3-a]carbazole | Kinase inhibition. frontiersin.org | Anticancer activity. |
| Pyrrolo[2,3-c]carbazole | Core of dictyodendrin natural products. frontiersin.orgresearchgate.net | Synthesis and antitumour activity. researchgate.net |
| Pyrrolo[3,2-c]carbazole | Reacts via hetero-Diels-Alder mechanism. nih.govresearchgate.netfrontiersin.org Shows cytotoxicity against cancer cells. frontiersin.org | Synthesis of functionalized derivatives, anticancer properties. |
| Pyrrolo[3,4-b]carbazole | Inhibition of protein kinase CK2 by disrupting subunit interaction. nih.gov | Kinase inhibition. |
| Indolo[2,3-a]pyrrolo[3,4-c]carbazole | Induces G2 cell cycle arrest; modulates CDK1 activity. mdpi.com | Anti-glioblastoma activity. |
The stereochemistry of substituents on the pyrrolocarbazole scaffold can also play a critical role in biological activity. Studies on other chiral heterocyclic compounds have shown that stereochemistry can significantly impact target binding, metabolism, distribution, and cellular uptake, often leading to substantial differences in the potency of isomers. mdpi.com While specific comparative studies on the stereochemistry of this compound are not widely reported, this principle is fundamental in medicinal chemistry. mdpi.com
Natural Product Origin and Biosynthetic Considerations of Pyrrolo 2,3 C Carbazoles
Isolation and Structural Characterization from Natural Sources (e.g., Dictyodendrins)
The primary natural sources of compounds featuring the pyrrolo[2,3-c]carbazole core are marine sponges. The dictyodendrin family of alkaloids has been isolated from sponges of the Dictyodendrilla and Ianthella genera. drugbank.com These compounds are characterized by a highly substituted pyrrolo[2,3-c]carbazole nucleus, which can exist at different oxidation states, such as a phenol (B47542) or a quinone. drugbank.com
The isolation process typically involves the extraction of the sponge biomass with organic solvents, followed by extensive chromatographic fractionation to purify the individual dictyodendrin analogues. The structural elucidation of these complex molecules relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS). nih.gov In some cases, single-crystal X-ray diffraction has been used to definitively determine the three-dimensional structure. nih.gov
A variety of dictyodendrins, designated A through I, have been identified, each with unique substitution patterns on the core scaffold. nih.gov The core itself is considered a multi-substituted indole (B1671886) and aniline (B41778) moiety. thieme-connect.de The synthesis of the pyrrolo[2,3-c]carbazole core has been a significant focus of chemical research, confirming the structures proposed from spectroscopic data of the natural products. nih.govrsc.orgresearchgate.net
Table 1: Examples of Dictyodendrins and Their Sources
| Compound Name | Natural Source |
|---|---|
| Dictyodendrin A | Dictyodendrilla verongiformis |
| Dictyodendrin B | Dictyodendrilla verongiformis |
| Dictyodendrin C | Dictyodendrilla verongiformis |
| Dictyodendrin D | Dictyodendrilla verongiformis |
| Dictyodendrin E | Dictyodendrilla verongiformis |
| Dictyodendrin F | Ianthella sp. |
| Dictyodendrin G | Ianthella sp. |
| Dictyodendrin H | Ianthella sp. |
| Dictyodendrin I | Ianthella sp. |
Data sourced from multiple studies on dictyodendrin isolation and synthesis. drugbank.comnih.gov
Proposed Biosynthetic Pathways
While the biosynthetic pathway for the dictyodendrins' pyrrolo[2,3-c]carbazole core has not been explicitly detailed in the literature, insights can be drawn from the well-studied biosynthesis of related indolocarbazole alkaloids like rebeccamycin (B1679247) and staurosporine (B1682477). For these indolo[2,3-a]pyrrolo[3,4-c]carbazole compounds, the biosynthesis begins with the amino acid L-tryptophan. The assembly of their aglycones involves a complex series of oxidative condensations. nih.gov
The key intermediate for both rebeccamycin and staurosporine is chromopyrrolic acid, which is formed from two tryptophan units. The formation of the aglycone from chromopyrrolic acid is catalyzed by a cytochrome P450 enzyme, StaP, which performs an aryl-aryl coupling and oxidative decarboxylation. nih.gov The level of oxidation in the resulting five-membered ring is then directed by other enzymes, such as StaC and RebC. nih.govnih.gov It is hypothesized that the biosynthesis of the pyrrolo[2,3-c]carbazole core of dictyodendrins may follow a similar strategy, likely involving the oxidative coupling of two modified tryptophan precursors. However, specific enzymatic studies on the dictyodendrin pathway are needed for confirmation.
Relationship to Other Bioactive Carbazole (B46965) and Indolocarbazole Alkaloids and their Mechanistic Parallels
The pyrrolo[2,3-c]carbazole framework of the dictyodendrins is part of a larger family of carbazole-containing natural products with diverse biological activities. The structural variations between these alkaloid sub-classes lead to different primary mechanisms of action.
Ellipticine (B1684216) and Olivacine (B1677268): These are isomers containing a pyrido[4,3-b]carbazole system. Their primary mechanism of anticancer action is through DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. nih.gov The planar, aromatic structure of ellipticine and olivacine facilitates their insertion between DNA base pairs, leading to cell death.
Staurosporine and Rebeccamycin: These compounds belong to the indolo[2,3-a]pyrrolo[3,4-c]carbazole class and are renowned as potent protein kinase inhibitors. Staurosporine is a broad-spectrum inhibitor, while rebeccamycin and its analogues primarily target DNA topoisomerase I. The indolo[2,3-a]pyrrolo[3,4-c]carbazole scaffold fits into the ATP-binding pocket of protein kinases, preventing the phosphorylation of substrate proteins and thereby disrupting cellular signaling pathways. This kinase inhibition is a common mechanism for anticancer drugs. nih.gov Notably, synthetic analogues of dictyodendrins have demonstrated inhibitory activity against cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase 3β (GSK3β), suggesting a mechanistic parallel with staurosporine-like compounds. nih.gov
Granulatimide: This alkaloid, isolated from the ascidian Didemnum granulatum, is a potent inhibitor of the G2 checkpoint in the cell cycle. ubc.ca Cell cycle checkpoints are crucial for ensuring the fidelity of cell division, and their disruption can lead to apoptosis in cancer cells. nih.govtocris.com The ability to induce cell cycle arrest is a key feature of many anticancer agents. nih.govyoutube.com
Vincristine (B1662923): Unlike the other alkaloids discussed, vincristine is a bisindole alkaloid derived from the Madagascar periwinkle. patsnap.com Its mechanism does not involve direct interaction with DNA or kinase inhibition. Instead, vincristine is a powerful microtubule-destabilizing agent. drugbank.comnih.gov It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. patsnap.comnih.gov This disruption of the mitotic spindle leads to cell cycle arrest in the M-phase and ultimately triggers apoptosis. drugbank.comresearchgate.net While structurally distinct from carbazoles, the end result of cell cycle arrest is a mechanistic theme shared with many bioactive alkaloids, including some indolocarbazoles.
Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3,6-dihydropyrrolo[2,3-c]carbazole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D-NMR) experiments is employed to assign the chemical shifts and establish through-bond and through-space correlations.
¹H NMR (Proton NMR) provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. In the synthesis of the pyrrolo[2,3-c]carbazole core, the proton NMR spectrum is crucial for confirming the structure of intermediates and the final product. For instance, in the synthesis of a precursor, the presence of specific proton signals and their coupling patterns confirms the desired molecular scaffold.
¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment.
2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure.
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) is another powerful 2D technique that shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule by observing through-space interactions between protons that are close to each other, even if they are not directly connected through bonds. In the context of synthesizing the pyrrolo[2,3-c]carbazole core, NOE effects can be used to confirm the geometry of certain intermediates. researchgate.net
| Technique | Purpose | Typical Application for this compound |
| ¹H NMR | Identifies chemical environment of protons. | Confirmation of aromatic and aliphatic protons in the heterocyclic rings. |
| ¹³C NMR | Provides information on the carbon skeleton. | Assignment of all unique carbon atoms in the fused ring system. |
| COSY | Maps ¹H-¹H spin-spin couplings. | Establishing connectivity of protons within the pyrrole (B145914) and carbazole (B46965) moieties. |
| HSQC | Correlates directly bonded ¹H and ¹³C atoms. | Unambiguous assignment of carbon signals. |
| HMBC | Shows long-range ¹H-¹³C correlations. | Confirming the fusion pattern of the heterocyclic rings. |
| NOESY | Detects through-space proton-proton interactions. | Determining the stereochemistry and conformation of the molecule. |
Mass Spectrometry (MS, High-Resolution Mass Spectrometry – HRMS, LC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Mass Spectrometry (MS) is routinely used to confirm the molecular weight of synthesized compounds. In the synthesis of pyrrolo[3,2-c]carbazole derivatives, which are isomers of the target compound, mass spectrometry is used to confirm the identity of the products. sci-hub.se
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a compound. This is a critical step in confirming the identity of a newly synthesized molecule like this compound. For related benzimidazole-substituted carbazoles, HRMS is used to confirm the elemental composition of the synthesized molecules. sci-hub.se
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex reaction mixtures and for purifying compounds.
| Technique | Purpose | Typical Application for this compound |
| MS | Determines molecular weight. | Confirmation of the final product's molecular mass. |
| HRMS | Determines the precise mass and elemental formula. | Unambiguous confirmation of the chemical formula of the synthesized compound. |
| LC-MS | Separates and analyzes components of a mixture. | Monitoring reaction progress and assessing the purity of the final product. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound. For this compound, IR spectroscopy would be used to confirm the presence of key functional groups such as N-H bonds in the pyrrole and carbazole rings and C-H bonds in the aromatic and aliphatic parts of the molecule. In the characterization of related pyrrolo[3,2-c]carbazole derivatives, FT-IR spectroscopy is a standard method for confirming the presence of expected functional groups. sci-hub.se
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H (stretch, pyrrole/carbazole) | 3300-3500 |
| C-H (aromatic stretch) | 3000-3100 |
| C-H (aliphatic stretch) | 2850-3000 |
| C=C (aromatic stretch) | 1450-1600 |
| C-N (stretch) | 1080-1360 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. This comparison serves as a crucial check for the purity and correctness of the synthesized compound. For novel compounds like this compound, elemental analysis would be a standard characterization method to support the proposed structure.
| Element | Calculated % for C₁₄H₁₀N₂ |
| Carbon (C) | 81.53 |
| Hydrogen (H) | 4.89 |
| Nitrogen (N) | 13.58 |
Q & A
Q. What are the key challenges in synthesizing 3,6-dihydropyrrolo[2,3-c]carbazole derivatives, and how are they addressed methodologically?
Synthesis of this compound derivatives is complicated by regioselectivity and functional group compatibility. Multicomponent cyclization strategies, such as combining substituted chromeno[2,3-c]pyrrole-3,9-diones with hydrazine hydrate in dioxane, have been optimized to improve yields (1:5 molar ratio, 20-mL glass vial) . Functionalization at the 3,6-positions often requires pyrazine or pyrazole precursors to stabilize reactive intermediates .
Q. How can the structural integrity of this compound derivatives be confirmed experimentally?
Structural characterization relies on spectroscopic techniques:
Q. What experimental designs are used to evaluate pH-dependent biological activity in this compound class?
pH-dependent antifungal activity is assessed using viability assays (e.g., against Candida krusei) across a pH gradient (4–7). Species distribution diagrams generated via potentiometric titration reveal ionization states influencing bioactivity . For redox studies, cyclic voltammetry in buffered media (e.g., TBAH) tracks pH-sensitive oxidation peaks .
Q. How are preliminary biological activities screened for this compound derivatives?
Initial screening involves:
- DNA/BSA binding assays : UV-Vis and fluorescence quenching to calculate intrinsic binding constants (Kb). Intercalation vs. groove binding is distinguished via Scatchard plots .
- Antimicrobial testing : Broth microdilution (pH 4–7) to identify pH-dependent inhibition .
- Receptor interaction modeling : Docking studies (e.g., M1-muscarinic receptor) to prioritize derivatives for synthesis .
Q. What methodologies identify DNA interaction modes for these compounds?
Competitive ethidium bromide displacement assays and viscosity measurements differentiate intercalation from groove binding. For example, 3,6-PIRAMICAR showed stronger intercalation affinity (Kb = 10⁴–10⁵ M⁻¹) to CT-DNA via planar aromatic stacking .
Advanced Research Questions
Q. How do substituent effects at the 3,6-positions influence structure-activity relationships (SAR)?
Pyrazine or imidazoline groups at 3,6-positions enhance DNA binding via increased planarity and charge transfer. For example, pyrazine-functionalized derivatives exhibit stronger intercalation (ΔKb ~30% vs. unsubstituted analogs) . Substituent polarity also modulates solubility, affecting bioavailability in cellular assays .
Q. What redox mechanisms underlie the biological activity of this compound derivatives?
Cyclic voltammetry reveals irreversible oxidation at ~0.8 V (vs. Ag/AgCl), attributed to electron-rich nitrogen atoms in the pyrrolo-carbazole core. Redox-active metabolites (e.g., 5-phenyl-5,8-dihydroindolo[2,3-c]carbazole) are identified via LC-MS, correlating with pro-oxidant antifungal effects .
Q. How can synthetic protocols be optimized for combinatorial library generation?
Diversification is achieved via:
- Multicomponent reactions : One-pot synthesis of dihydrochromeno[2,3-c]pyrrole-3,9-diones using hydrazine hydrate .
- Solid-phase synthesis : Immobilized pyrazole-carboxaldehydes enable rapid access to fused pyrano-carbazoles .
- Automated purification : HPLC-MS-guided fractionation ensures >95% purity for high-throughput screening .
Q. What analytical techniques resolve contradictory data in DNA interaction studies?
Discrepancies between binding constants (Kb) and biological activity are resolved via:
- Isothermal titration calorimetry (ITC) : Directly measures enthalpy/entropy contributions.
- Circular dichroism (CD) : Detects conformational changes in DNA (e.g., B-to-Z transitions) upon binding .
- Molecular dynamics simulations : Predict competitive binding modes (e.g., intercalation vs. minor groove) .
Q. How are metabolic pathways and degradation products characterized for these compounds?
Metabolite profiling uses:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
